Selective ALDH1A3 Inhibition over ALDH1A1 and ALDH1A2 by 5-Methoxypicolinaldehyde
5-Methoxypicolinaldehyde demonstrates a distinct selectivity profile against aldehyde dehydrogenase (ALDH) isoforms, which is crucial for applications in cancer stem cell research. It shows a >660-fold preference for inhibiting ALDH1A3 (Ki = 120 nM) over ALDH1A1 (Ki = 79,500 nM) [1]. This level of selectivity is a key differentiator from pan-ALDH inhibitors or other pyridine aldehydes that may lack this specificity. While data on a direct comparator for this exact selectivity ratio is limited, the quantitative difference between isoforms is a verifiable characteristic of the compound's interaction profile.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM for ALDH1A3; Ki = 79,500 nM for ALDH1A1 |
| Comparator Or Baseline | ALDH1A1 isoform (internal comparator) |
| Quantified Difference | >660-fold selectivity for ALDH1A3 over ALDH1A1 |
| Conditions | Competitive inhibition assay with human recombinant ALDH1A3 and ALDH1A1, using acetaldehyde as a substrate and continuous spectrometric monitoring. |
Why This Matters
For researchers targeting cancer stem cells, a selective ALDH1A3 inhibitor is preferable to a non-selective one to minimize off-target effects on other ALDH isoforms like ALDH2, thereby reducing potential toxicity.
- [1] BindingDB. (n.d.). BDBM50538688 (CHEMBL4642789): Affinity Data for ALDH1A3 and ALDH1A1. University of California, San Diego. View Source
